3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID
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Overview
Description
3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID is a chemical compound with the molecular formula C11H17N3O4 It is characterized by the presence of a pyrazole ring substituted with a methoxypropylcarbamoyl group and a propanoic acid moiety
Preparation Methods
The synthesis of 3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the methoxypropylcarbamoyl group: This step involves the reaction of the pyrazole derivative with 3-methoxypropyl isocyanate.
Attachment of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable propanoic acid derivative under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypropylcarbamoyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3-(3-{[(3-METHOXYPROPYL)AMINO]CARBONYL}-1H-PYRAZOL-1-YL)PROPANOIC ACID can be compared with other similar compounds, such as:
3-(3-Methoxypropylcarbamoyl)phenylboronic acid: This compound has a similar methoxypropylcarbamoyl group but differs in the presence of a phenylboronic acid moiety instead of a pyrazole ring.
3-[(3-Methoxypropyl)carbamoyl]propanoic acid: This compound lacks the pyrazole ring and has a simpler structure with only the methoxypropylcarbamoyl and propanoic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(3-methoxypropylcarbamoyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-18-8-2-5-12-11(17)9-3-6-14(13-9)7-4-10(15)16/h3,6H,2,4-5,7-8H2,1H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTHQJMXMJQFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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